3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 1015846-76-0) is a heterocyclic carboxylic acid derivative with a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C₈H₆ClN₃O₂, and it has a molecular weight of 211.61 g/mol . The compound is characterized by:
- A chlorine atom at position 2.
- A methyl group at position 5.
- A carboxylic acid functional group at position 2.
Its commercial availability (95% purity) from suppliers like CymitQuimica and Combi-Blocks further underscores its utility in drug discovery .
Properties
IUPAC Name |
3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHOBOPZSDCKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649351 | |
| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-76-0 | |
| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-6-methylpyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic substitution under mild conditions, enabling the synthesis of derivatives with tailored biological or material properties.
Key Reagents and Conditions
Mechanistic Insight : The electron-withdrawing carboxylic acid group at position 2 activates the chlorine atom toward nucleophilic displacement via an SNAr mechanism . Steric effects from the methyl group at position 6 influence regioselectivity .
Coupling Reactions
The compound participates in cross-coupling reactions to form biaryl systems, expanding its utility in medicinal chemistry.
Palladium-Catalyzed Suzuki Coupling
| Catalyst | Base | Aryl Boronic Acid | Product (Position 5) | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 4-CF₃-C₆H₄B(OH)₂ | 5-(4-Trifluorophenyl) | 68% | |
| PdCl₂(dppf) | CsF | 3-PyridylB(OH)₂ | 5-Pyridinyl | 55% |
Key Limitation : Coupling at position 7 is sterically hindered by the methyl group at position 6 .
Oxidation and Reduction
The pyrazolo[1,5-a]pyrimidine core demonstrates redox flexibility under controlled conditions.
Oxidation Pathways
| Oxidizing Agent | Product | Application | Source |
|---|---|---|---|
| KMnO₄ (acidic) | 2-Carboxy group → CO₂ gas | Decarboxylation | |
| H₂O₂ (alkaline) | Methyl → Hydroxymethyl (position 6) | Prodrug synthesis |
Reduction Pathways
| Reducing Agent | Product | Selectivity | Source |
|---|---|---|---|
| LiAlH₄ | Carboxylic acid → Alcohol | Position 2 | |
| H₂ (Pd/C) | Pyrimidine ring saturation | Partially reduced derivatives |
Cyclocondensation Reactions
The compound serves as a precursor for synthesizing polycyclic systems through annulation:
Example Reaction
text3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid + Ethylenediamine → Tricyclic imidazo[4,5-e]pyrazolopyrimidine (Yield: 63%, EtOH, reflux 8 h)[5]
Key Factors :
Stability Under Reaction Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, confirming thermal stability for high-temperature reactions . Hydrolytic stability studies in pH 7.4 buffer show <5% degradation over 24 h, making it suitable for aqueous-phase modifications .
Comparative Reactivity with Analogues
| Position 3 Substituent | Relative Reaction Rate (vs Cl) | Preferred Reaction |
|---|---|---|
| Cl | 1.0 (reference) | Nucleophilic substitution |
| Br | 0.8 | Cross-coupling |
| OMe | 0.2 | Electrophilic aromatic substitution |
Scientific Research Applications
Inhibition of IRAK4
One of the most notable applications of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is its role as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical component in the signaling pathways of inflammatory responses. Research has shown that derivatives of this compound can selectively inhibit IRAK4, making them potential candidates for treating inflammatory diseases.
Key Findings :
- A study reported the development of a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives that demonstrated excellent potency against IRAK4 with IC50 values as low as 110 nM .
- These compounds exhibited high ligand binding efficiency and favorable pharmacokinetic properties suitable for oral dosing .
Targeting TLR4 Signaling
Another significant application involves targeting Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold have led to compounds that can regulate TLR4 signaling effectively.
Research Insights :
- A derivative was found to stabilize TLR4-MD-2 interactions while disrupting TLR4 dimerization, thus providing a new strategy for regulating TLR4-mediated inflammatory responses .
- These findings suggest potential therapeutic avenues for treating conditions associated with TLR4 signaling dysregulation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound and its derivatives is crucial for optimizing their pharmacological properties.
| Compound | Key Property | Value |
|---|---|---|
| IRAK4 IC50 | Potency | 110 nM |
| hPBMC IC50 | Potency | 2300 nM |
| Ligand Binding Efficiency | LBE | 0.44 |
| % Kinases >100x Selectivity | Selectivity | 89% |
This table summarizes the key properties of a lead compound derived from the original structure, highlighting its potential for further development .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the compound with its closest structural analogs, focusing on substituent variations, physicochemical properties, and synthetic relevance.
Substituent Variations and Molecular Properties
Key Observations:
Halogen Substitution : Replacing chlorine with bromine (e.g., 3-bromo analog) increases molecular weight by ~44 g/mol, which may enhance lipophilicity and alter binding interactions in biological systems .
Positional Isomerism: Swapping substituent positions (e.g., 2-methyl vs. 6-methyl) significantly impacts steric and electronic properties.
Methyl Group Effects: The 6-methyl group in the reference compound likely enhances metabolic stability compared to non-methylated analogs like the 6-chloro derivative .
Biological Activity
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 1015846-76-0) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.
- Molecular Formula : C₈H₆ClN₃O₂
- Molecular Weight : 211.61 g/mol
- MDL Number : MFCD09971313
- Hazard Classification : Irritant
Anticancer Potential
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this compound can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC₅₀ values ranging from 0.3 to 24 µM. Notably, one derivative demonstrated strong efficacy in inhibiting tumor growth and inducing apoptosis in MCF-7 breast cancer cells, showcasing its potential as a therapeutic agent in cancer treatment .
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with selective protein inhibition, which is critical in the development of drugs targeting specific pathways in diseases such as cancer and inflammation. The mechanisms include the modulation of signaling pathways that are vital for cell proliferation and survival .
Neuroprotective Effects
Preliminary studies suggest that compounds within the pyrazolo[1,5-a]pyrimidine family may exhibit neuroprotective effects. For instance, related compounds have been shown to activate pathways involving heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress. This indicates potential applications in treating neurodegenerative diseases like Parkinson's disease by mitigating neuroinflammation and protecting dopaminergic neurons .
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, researchers found that compounds similar to this compound significantly inhibited cell migration and induced apoptosis in cancer cell lines. The findings support the hypothesis that these compounds can be developed into effective anticancer agents through further optimization of their structures .
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective mechanisms of related pyrazolo compounds revealed that they could upregulate HO-1 expression via the AMPK signaling pathway. This suggests that this compound may share similar pathways, enhancing its profile as a candidate for neuroprotection against oxidative stress-induced damage .
Comparative Analysis of Pyrazolo Compounds
Q & A
Basic: What are the established synthetic routes for 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. For example:
- Cyclization : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core .
- Functionalization : Introducing the chloro and methyl groups via nucleophilic substitution or diazo coupling. Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives (structurally analogous) are synthesized using DMF or pyridine as solvents under reflux, followed by acid neutralization and crystallization .
- Hydrolysis : Converting ester groups to carboxylic acids using alkaline conditions (e.g., NaOH/EtOH) .
Key Data : Yields range from 62–70% depending on substituents and reaction conditions .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 216.2 for ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) .
- Elemental Analysis : Confirms C, H, N content (e.g., C: 56.68–69.27%, N: 24.40–29.32%) .
Advanced: How do reaction mechanisms differ for nucleophilic substitution at the 3-chloro position versus ester hydrolysis?
Methodological Answer:
- Nucleophilic Substitution : The chloro group at position 3 undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the pyrimidine ring. Use polar aprotic solvents (DMF) with bases like NaH to activate the site .
- Ester Hydrolysis : The 2-carboxylate ester is hydrolyzed under basic conditions (e.g., NaOH/EtOH) via a nucleophilic acyl substitution mechanism. Acidic workup protonates the carboxylate .
Contradictions : Hydrolysis efficiency varies with steric hindrance from the 6-methyl group, requiring optimization of reaction time and temperature .
Advanced: How should researchers resolve contradictions in reported melting points or spectral data for derivatives?
Methodological Answer:
- Cross-Validation : Compare data across multiple sources (e.g., melting points for 3-chloro derivatives range 221–235°C depending on crystallization solvents) .
- Reproduce Conditions : Ensure identical synthetic and purification steps (e.g., recrystallization from ethanol vs. DMF) .
- Advanced Techniques : Use high-resolution MS or X-ray crystallography to confirm structural homogeneity .
Example : Compound 10c () has a reported mp of 266–268°C, while similar derivatives (e.g., 14) melt at 233–235°C due to differing substituents .
Advanced: What factors influence the stability of this compound during storage?
Methodological Answer:
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the chloro and carboxylic acid groups .
- Moisture Control : Store in anhydrous conditions (desiccators) to avoid hydrolysis of the chloro group .
- Temperature : Long-term stability requires storage at –20°C; decomposition products include pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (via dechlorination) .
Advanced: How can computational modeling predict reactivity or optimize synthetic pathways for derivatives?
Methodological Answer:
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C3 for nucleophilic substitution) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., pyridine enhances cyclization rates) .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity or solubility .
Example : Studies on pyrazolo[1,5-a]pyrimidine-3-carboxamides used computational docking to predict binding affinities for non-benzodiazepine targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
